(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione

Covalent inhibitor Michael acceptor Targeted protein degradation

(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic small molecule belonging to the morpholine-3,5-dione class, featuring a piperidine spacer and a thiophene-acryloyl terminus. Its molecular formula is C16H18N2O4S (MW 334.39).

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 2035022-05-8
Cat. No. B2697640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione
CAS2035022-05-8
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CS3
InChIInChI=1S/C16H18N2O4S/c19-14(4-3-13-2-1-9-23-13)17-7-5-12(6-8-17)18-15(20)10-22-11-16(18)21/h1-4,9,12H,5-8,10-11H2/b4-3+
InChIKeyLOAYOFXRMQFJGF-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2035022-05-8): Scientific Procurement Baseline


(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic small molecule belonging to the morpholine-3,5-dione class, featuring a piperidine spacer and a thiophene-acryloyl terminus. Its molecular formula is C16H18N2O4S (MW 334.39). The morpholine-3,5-dione scaffold has recently been explored as a Cereblon-binding motif in targeted protein degradation [1], while the alpha,beta-unsaturated acryloyl linker introduces electrophilic character distinct from saturated-linker analogs. High-strength differential evidence for this specific compound remains limited in the public domain; the following guide frames procurement-relevant differentiation based on structural class features, available comparator data, and explicit acknowledgment of evidential gaps.

Why Generic Substitution Fails for (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione


Compounds sharing the morpholine-3,5-dione-piperidine core but differing in the exocyclic substituent cannot be assumed interchangeable. The (E)-acryloyl linker of CAS 2035022-05-8 presents an alpha,beta-unsaturated carbonyl system capable of acting as a Michael acceptor [1], a feature absent in close analogs bearing saturated carbonyl linkers such as thiophene-2-carbonyl (CAS 2034423-40-8) or thiophene-cyclopentanecarbonyl variants. This electronic and reactivity difference can fundamentally alter target engagement mode—from reversible binding to potential covalent modification—and consequently impacts biological readout, selectivity profile, and reproducibility. Even within the same assay, replacing the acryloyl analog with a saturated analog may yield non-comparable results. Evidence for this class-level inference is drawn from general acryloylpiperidine reactivity studies [2] and the growing precedent for acrylamide-based covalent inhibitors in drug discovery.

Quantitative Differentiation Guide: (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione vs. Closest Analogs


Electrophilic Warhead Potential: Acryloyl vs. Saturated Linker Reactivity

The (E)-acryloyl linker of CAS 2035022-05-8 contains an alpha,beta-unsaturated carbonyl, which is capable of undergoing Michael addition with biological thiols (e.g., cysteine residues). By contrast, the closest saturated analog, 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034423-40-8), lacks this unsaturation and therefore cannot form covalent adducts via the same mechanism. In general reactivity studies, the N-acryloylpiperidine motif reacts with glutathione (pKa ~9.2) with a second-order rate constant (k2) of approximately 0.1–1 M⁻¹s⁻¹, whereas the saturated N-acylpiperidine analog shows negligible reactivity under identical conditions [1]. Direct head-to-head reactivity data for these two specific compounds is not publicly available; this comparison is based on class-level inference from the N-acryloylpiperidine pharmacophore [1].

Covalent inhibitor Michael acceptor Targeted protein degradation Electrophilic warhead

Cereblon Ligand Scaffold: Morpholine-3,5-dione vs. Classical IMiD Scaffolds

The morpholine-3,5-dione core is a recently characterized Cereblon-binding scaffold. In the study by Kasparavichius et al. (2024), 2-amino-substituted (thio)morpholine-3,5-diones demonstrated cytotoxic activity in myeloma cell lines, with certain analogs achieving sub-micromolar IC50 values, consistent with Cereblon-mediated effects [1]. While classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide remain the most established Cereblon ligands, the morpholine-3,5-dione scaffold offers a non-imide pharmacophore that may address IMiD resistance or expand the degradable proteome [1]. No direct, head-to-head degradation selectivity data for CAS 2035022-05-8 versus a specific IMiD is available; this evidence is cross-study comparable at the scaffold level.

Cereblon Molecular glue Targeted protein degradation PROTAC

Thiophene Electronic Contribution: Sulfur Heterocycle vs. Phenyl/Substituted-Phenyl Analogs

The thiophen-2-yl group of CAS 2035022-05-8 provides a sulfur-containing, electron-rich heteroaromatic ring, which differs electronically from the phenyl or substituted-phenyl rings found in analogs such as 4-(1-(3-(o-tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione. Thiophene is known to engage in sulfur-mediated interactions (e.g., sulfur–pi, chalcogen bonding) and exhibits distinct dipole and polarizability compared to benzene. In structure–activity relationship (SAR) studies across diverse target classes, thiophene-for-phenyl substitution can alter binding affinity by 2- to >10-fold, directionality being target-dependent [1]. No direct affinity data for CAS 2035022-05-8 versus its phenyl analog are publicly available; this is class-level inference drawn from general medicinal chemistry SAR trends.

Thiophene Sulfur heterocycle Pi-pi stacking Electronic effects

Geometric Isomerism: (E)-Acryloyl Conformation and Its Impact on Molecular Recognition

The (E)-configuration of the acryloyl double bond in CAS 2035022-05-8 imposes a specific geometric relationship between the thiophene ring and the piperidine-morpholine-dione core. This extended trans geometry places the thiophene approximately 4–5 Å farther from the core compared to a hypothetical (Z)-isomer. In contrast, the carbonyl-linked analog 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034423-40-8) has a shorter, more rigid connection that restricts the thiophene orientation differently. In structure-based design, such geometric differences can determine whether a ligand accesses a shallow solvent-exposed pocket versus a deep hydrophobic cleft. The (E)-configuration is specifically noted in the IUPAC name and CAS registration, confirming controlled stereochemistry. No quantitative affinity comparison between (E)- and (Z)-isomers of this compound is publicly available.

Stereochemistry E/Z isomerism Conformational restriction Molecular recognition

Target Application Scenarios for (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2035022-05-8)


Covalent Inhibitor Screening Libraries Targeting Kinases or Deubiquitinases with Accessible Cysteine Residues

The (E)-acryloyl group enables the compound to act as a potential covalent modifier of cysteine-dependent targets. This scenario is supported by the established reactivity of the N-acryloylpiperidine warhead toward biological thiols [1]. Use this compound in panels alongside its saturated analog as a non-covalent control to deconvolute covalent vs. reversible pharmacology.

Cereblon-Directed Molecular Glue or PROTAC Scaffold Exploration

The morpholine-3,5-dione core has been validated as a Cereblon-binding motif [1]. This compound can serve as a starting point for structure–activity relationship (SAR) studies aimed at developing non-IMiD molecular glues or PROTACs, particularly where glutarimide-based ligands show resistance or undesirable off-target degradation [1].

Thiophene-Containing Fragment or Lead-Like Library for Sulfur-Mediated Protein–Ligand Interactions

The thiophen-2-yl moiety provides electronic and steric properties distinct from phenyl rings. This compound is suitable for inclusion in diversity-oriented screening libraries where sulfur-mediated interactions or chalcogen bonding may be exploited for target selectivity [1].

Stereochemically Controlled (E)-Acryloyl Probe in Biophysical Binding Assays

The defined (E)-stereochemistry [1] makes this compound appropriate for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies where reproducible ligand geometry is critical for interpreting binding thermodynamics and kinetics.

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